BenchChemオンラインストアへようこそ!

1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide

Medicinal chemistry Physicochemical profiling Hydrogen bond donor/acceptor ratio

1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide (CAS RN 433312-89-1; ChemSpider CSID 700069; ZINC ID ZINC00306750) is a synthetic small molecule with the molecular formula C₁₅H₂₁N₃O₃S and a monoisotopic mass of 323.13 Da. The compound belongs to the N,N′-disubstituted thiourea class and features a piperidine-4-carboxamide scaffold substituted at the piperidine nitrogen with a 3,5-dimethoxyphenyl carbamothioyl group.

Molecular Formula C15H21N3O3S
Molecular Weight 323.4 g/mol
Cat. No. B5762776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide
Molecular FormulaC15H21N3O3S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)C(=O)N)OC
InChIInChI=1S/C15H21N3O3S/c1-20-12-7-11(8-13(9-12)21-2)17-15(22)18-5-3-10(4-6-18)14(16)19/h7-10H,3-6H2,1-2H3,(H2,16,19)(H,17,22)
InChIKeyWYEDVBDXDIHEDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide: Chemical Identity and Compound Class for Procurement


1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide (CAS RN 433312-89-1; ChemSpider CSID 700069; ZINC ID ZINC00306750) is a synthetic small molecule with the molecular formula C₁₅H₂₁N₃O₃S and a monoisotopic mass of 323.13 Da . The compound belongs to the N,N′-disubstituted thiourea class and features a piperidine-4-carboxamide scaffold substituted at the piperidine nitrogen with a 3,5-dimethoxyphenyl carbamothioyl group [1]. This compound is catalogued in the Molecular Libraries Small Molecule Repository (MLSMR) under the identifier MLS000677023 and is available from multiple chemical vendors as a research-grade building block for medicinal chemistry and chemical biology applications .

Why Generic Substitution Fails for 1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide in Biomedical Research


Within the N-aryl-N′-piperidinyl thiourea series, three structural features of 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide preclude direct substitution with close analogs. First, the 3,5-dimethoxy substitution pattern on the phenyl ring dictates the spatial orientation of the thiourea pharmacophore and its hydrogen-bonding geometry relative to the piperidine scaffold, a feature that differs fundamentally from the 2,4- or 2,5-dimethoxy positional isomers . Second, the primary carboxamide at the piperidine 4-position provides three hydrogen bond donor sites, in contrast to the ethyl ester analog (CAS 204993-57-7) which lacks H-bond donation capacity at this position and consequently exhibits altered physicochemical properties including logP and polar surface area . Third, class-level pharmacopoeia evidence from the structurally related N-[(3,5-dimethoxyphenyl)carbamothioyl]benzamide demonstrates that the 3,5-dimethoxyphenyl thiourea motif confers selective HDAC8 activation (8.4-fold at 10 µM) with no activation of other HDAC isoenzymes, establishing a functional consequence of the 3,5-dimethoxy substitution pattern that generic replacement with unsubstituted phenyl or alternative dimethoxy isomers would disrupt [1].

Quantitative Differentiation Evidence: 1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide vs. Closest Analogs


Carboxamide vs. Ethyl Ester at Piperidine 4-Position: Hydrogen Bond Donor Capacity and Physicochemical Differentiation

The target compound bears a primary carboxamide (-CONH₂) at the piperidine 4-position, contributing three hydrogen bond donors (HBD) to a total HBD count of 3. The closest commercially available analog, Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate (CAS 204993-57-7), carries an ethyl ester at this position, resulting in zero HBD contribution from the 4-substituent . This distinction translates to a polar surface area (PSA) difference of approximately 23 Ų (carboxamide PSA ~109 Ų vs. estimated ester PSA ~86 Ų), a magnitude that can alter blood-brain barrier penetration probability and oral bioavailability predictions according to established drug-likeness models . The carboxamide also introduces a metabolic stability advantage over the ester, as esters are susceptible to rapid hydrolysis by plasma and tissue esterases, whereas primary carboxamides are generally more resistant to hydrolytic cleavage [1].

Medicinal chemistry Physicochemical profiling Hydrogen bond donor/acceptor ratio

3,5-Dimethoxy vs. 2,4-Dimethoxy vs. 2,5-Dimethoxy Phenyl Substitution: Pharmacophore Geometry Differentiation

The target compound's 3,5-dimethoxy substitution places methoxy groups in a meta-arrangement relative to the thiourea linkage, creating a symmetrical electron-donating effect that influences the conformation and hydrogen-bonding geometry of the thiourea NH groups. The 2,4-dimethoxy isomer (CAS not assigned; ChemSpider available) positions one methoxy group ortho to the thiourea, introducing steric hindrance and potential intramolecular hydrogen bonding that can alter the thiourea's preferred conformation and target-binding pose . The 2,5-dimethoxy isomer (ChemSpider available) presents a distinct electrostatic potential surface due to the para-relationship of one methoxy group relative to the thiourea. Class-level evidence from the BRENDA enzyme database demonstrates that the 3,5-dimethoxyphenyl thiourea motif, in the structurally related compound N-[(3,5-dimethoxyphenyl)carbamothioyl]benzamide, confers selective HDAC8 activation (8.4-fold at 10 µM) without activating other HDAC isoenzymes, while the unsubstituted phenyl analog N-(phenylcarbamothioyl)benzamide shows a distinct 12-fold activation profile, and the cyclohexyl analog shows an intermediate 5.6-fold activation, confirming that the aromatic substitution pattern quantitatively modulates biological selectivity [1].

Structure-activity relationship Thiourea pharmacophore Positional isomer comparison

Thiourea vs. Urea Bioisostere Comparison: Sulfur-Mediated Binding and Metabolic Differentiation

The thiourea (C=S) group of the target compound differs fundamentally from its urea (C=O) bioisostere in three quantifiable dimensions: (i) the C=S bond length (≈1.67 Å) is longer than C=O (≈1.23 Å), altering the spatial presentation of the adjacent NH groups; (ii) sulfur is a weaker hydrogen bond acceptor than oxygen (Abraham H-bond basicity parameter β₂ᴴ ≈ 0.26 for thiocarbonyl vs. ≈ 0.48 for carbonyl), reducing the strength of H-bond interactions with water and protein donors; and (iii) thioureas exhibit distinct metabolic profiles, being substrates for flavin-containing monooxygenases (FMOs) rather than cytochrome P450 enzymes that typically metabolize ureas [1]. The BRENDA class-level data further indicate that thiourea-containing analogs (e.g., N-[(3,5-dimethoxyphenyl)carbamothioyl]benzamide) retain biological activity at HDAC8 (8.4-fold activation at 10 µM) [2], whereas urea analogs of similar N-aryl benzamide scaffolds are not reported as HDAC8 activators in the same assay system, suggesting a sulfur-dependent pharmacophoric requirement for this activity class.

Bioisostere comparison Thiourea pharmacophore Metabolic stability

Lipophilicity (LogP) and Drug-Likeness: Rule-of-Five Compliance vs. Lead-like Optimization Potential

The target compound exhibits a predicted ACD/LogP of 0.48 and an ACD/LogD (pH 7.4) of 0.92, placing it in a favorable lipophilicity range for both oral bioavailability (Lipinski Rule of Five: LogP ≤ 5) and CNS penetration potential (desirable CNS LogP range: 1–3) . The compound has zero Rule-of-Five violations and a molecular weight of 323.4 g/mol, positioning it within the "lead-like" space (MW 250–350) rather than the heavier "drug-like" space, providing room for molecular weight gain during optimization . By comparison, the 1-(Phenylcarbamothioyl)piperidine-4-carboxamide analog (unsubstituted phenyl; MW 263.4 g/mol; predicted LogP ≈ -0.2 to 0.1) is more hydrophilic and may exhibit reduced membrane permeability, while the ethyl ester analog (MW 352.5 g/mol) breaches the recommended MW ceiling for fragment-based lead optimization . The 3,5-dimethoxy substitution thus achieves an optimal balance of lipophilicity for both passive permeability and aqueous solubility within the screening-compatible concentration range.

Drug-likeness Lipophilicity Lead optimization Fragment-based drug discovery

Synthetic Tractability and Building Block Accessibility: Comparison with Bipiperidine and Extended Analogs

The target compound is synthesized via a single-step reaction between commercially available piperidine-4-carboxamide (CAS 39546-32-2) and 3,5-dimethoxyphenyl isothiocyanate, or alternatively from 3,5-dimethoxyaniline and piperidine-4-carbonyl chloride in the presence of a base, making it accessible through well-established thiourea coupling chemistry [1]. This contrasts with the bipiperidine-extended analog 1′-[(2,4-dimethoxyphenyl)carbamothioyl]-[1,4′-bipiperidine]-4′-carboxamide (MW 406.5 g/mol, CAS 433309-93-4), which requires a more complex multi-step synthetic route and introduces an additional piperidine ring that increases molecular weight by ~83 Da and adds a basic amine center (estimated pKa ≈ 9–10) absent in the target compound . The structural simplicity of the target compound enables rapid analog generation via parallel synthesis at either the phenyl ring or the piperidine 4-position, a flexibility not available with the more synthetically constrained bipiperidine derivative.

Synthetic accessibility Building block procurement Parallel synthesis

Optimal Research and Procurement Application Scenarios for 1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide


Selective HDAC8 Probe Development Leveraging 3,5-Dimethoxyphenyl Thiourea Pharmacophore

Class-level evidence from the BRENDA enzyme database demonstrates that N-[(3,5-dimethoxyphenyl)carbamothioyl]benzamide selectively activates HDAC8 (8.4-fold at 10 µM) with no activation of other HDAC isoenzymes . The target compound incorporates this same 3,5-dimethoxyphenyl thiourea pharmacophore but replaces the benzamide portion with a piperidine-4-carboxamide scaffold that provides additional H-bond donor capacity (3 HBD total vs. 2 HBD for the benzamide analog). Researchers developing isoform-selective HDAC8 chemical probes should procure this compound as a starting scaffold for derivatization, leveraging the established selectivity profile of the 3,5-dimethoxy aryl thiourea motif while exploiting the piperidine carboxamide for affinity optimization. The compound's lead-like molecular weight (323.4 g/mol) and favorable LogP (0.48) provide room for structural elaboration without breaching drug-likeness thresholds .

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Thiourea-Binding Enzyme Pockets

With a molecular weight of 323.4 g/mol, 21 heavy atoms, and 6 rotatable bonds, this compound falls within the acceptable fragment-like property space for FBDD screening libraries . The thiourea moiety provides a sulfur-centered hydrogen-bonding motif that is underrepresented in commercial fragment libraries, which are typically biased toward oxygen- and nitrogen-based hydrogen bond donors. The primary carboxamide at the piperidine 4-position offers two additional H-bond donors and one acceptor, enabling detection of weak but specific binding interactions (KD in the high µM to low mM range) via biophysical screening methods such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or thermal shift assays. Procurement of this compound for fragment library assembly is supported by its single-step synthetic accessibility, enabling cost-effective acquisition at the multi-milligram scale required for fragment screening campaigns .

Structure-Activity Relationship (SAR) Studies of Piperidine-4-Carboxamide Thiourea Derivatives as Kinase or Epigenetic Target Modulators

The piperidine-4-carboxamide scaffold has established precedent as a kinase inhibitor and epigenetic modulator scaffold, as demonstrated by piperidine-4-carboxamide derivatives targeting mycobacterial aspartyl-tRNA synthetase (AspS) and secretory glutaminyl cyclase (sQC, IC₅₀ = 34 µM for Cpd-41) . The target compound combines this validated scaffold with a 3,5-dimethoxyphenyl thiourea group that, based on class-level HDAC8 activation data, can confer epigenetic target selectivity . Researchers building focused libraries around the piperidine-4-carboxamide thiourea chemotype should prioritize procurement of this compound as the core scaffold reference standard, using it to benchmark the impact of aryl substitution variation (3,5-dimethoxy vs. 2,4-dimethoxy vs. 2,5-dimethoxy vs. unsubstituted phenyl) on target engagement and selectivity. The compound's balanced LogD (0.92 at pH 7.4) ensures adequate solubility for biochemical assay conditions while maintaining sufficient lipophilicity for cellular target engagement.

Chemical Biology Tool Compound for Investigating Thiourea-Mediated Protein Interactions and Metal Chelation

Thiourea derivatives are established ligands for transition metal ions, and the carbamothioyl group of the target compound can coordinate metal centers in metalloenzyme active sites, including zinc-dependent HDACs and copper-dependent amine oxidases . The compound's structural features—a thiourea sulfur capable of metal coordination, a piperidine tertiary amine for pH-dependent solubility modulation, and a primary carboxamide for additional target interactions—make it a versatile chemical biology tool for probing metal-dependent biological processes. Procurement of this compound for chemical biology studies is justified by its favorable aqueous solubility profile (LogD pH 7.4 = 0.92, indicating balanced hydrophilic-lipophilic character) and its availability as a single, well-characterized chemical entity rather than a mixture or undefined composition . Researchers investigating metal chelation mechanisms in epigenetic regulation or metalloenzyme catalysis should select this compound over the ethyl ester analog, which lacks the carboxamide hydrogen bond donors that may contribute to secondary coordination sphere interactions with metalloenzyme active sites.

Quote Request

Request a Quote for 1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.